(1,2-13C2)Butanoic acid is a stable isotope-labeled short-chain fatty acid (SCFA) used as a high-precision tracer in metabolic studies. Butanoic acid (butyrate) is a key product of gut microbial fermentation and serves as a primary energy source for colonocytes, a modulator of gene expression via histone acetylation, and a substrate for fatty acid synthesis and the TCA cycle in various tissues.[1][2][3] The defining feature of (1,2-13C2)butanoic acid is the adjacent labeling of the first and second carbon atoms, which provides a distinct analytical signature essential for resolving complex metabolic pathways where the integrity of this two-carbon unit is informative.
Using unlabeled butanoic acid precludes any possibility of tracing its metabolic fate against the large background of endogenous pools. More critically, substituting (1,2-13C2)butanoic acid with a singly labeled version, such as (1-13C)butanoic acid, prevents the unambiguous differentiation of metabolic pathways. Singly labeled tracers generate an M+1 signal in mass spectrometry, which can be difficult to distinguish from the natural 1.1% abundance of 13C. The M+2 signature from the (1,2-13C2) tracer provides a much clearer signal. Furthermore, singly labeled tracers cannot generate the homonuclear 13C-13C spin-spin coupling patterns in NMR spectroscopy, which are essential for confirming that the C1-C2 bond remains intact during metabolic transformations.[4][5] This makes the dual-labeled form non-interchangeable for studies designed to resolve pathways like fatty acid elongation versus beta-oxidation followed by re-synthesis.
The adjacent 13C labels in (1,2-13C2)-labeled substrates produce homonuclear 13C-13C spin coupling patterns in NMR spectra, a phenomenon physically absent when using singly labeled or unlabeled comparators.[4][6] In a study of brain metabolism, the analysis of these distinct coupling patterns in downstream metabolites like glutamate and glutamine was critical for quantifying fluxes through separate metabolic pools and pathways, such as glial vs. neuronal TCA cycles and the activity of pyruvate carboxylase.[4] This capability is impossible with (1-13C) or (4-13C) butanoic acid, which do not produce the necessary 13C-13C coupling.
| Evidence Dimension | Analytical Signal for Pathway Deconvolution |
| Target Compound Data | Presence of homonuclear 13C-13C spin coupling patterns in downstream metabolites. |
| Comparator Or Baseline | Singly labeled (e.g., 1-13C) or unlabeled butanoic acid: Absence of 13C-13C spin coupling patterns. |
| Quantified Difference | Qualitative (Presence vs. Absence of signal). This signal allowed quantification of glial CO2 fixation at 38% of oxaloacetate synthesis. |
| Conditions | In vivo and in vitro 13C NMR spectroscopy of rat brain extracts after infusion of 13C-labeled substrates.[4] |
For NMR-based studies, this compound is the only choice to definitively track the integrity of the C1-C2 bond through metabolic transformations, enabling quantification of otherwise unresolvable pathway fluxes.
In stable isotope tracing with mass spectrometry, (1,2-13C2)butanoic acid generates downstream metabolites with a mass shift of +2 (M+2). This M+2 signal is analytically superior to the M+1 signal generated by singly labeled tracers (e.g., (1-13C)butyrate). The M+1 space is often crowded by the natural 1.1% abundance of 13C in all carbon atoms of a given metabolite, complicating accurate quantification. Studies on cancer cell metabolism utilize tracers like [1,2-13C2]glucose to replace glucose carbons with labeled carbons from other sources, such as butyrate, to track fuel source switching.[7] The clear M+2 signal provided by a (1,2-13C2) tracer is essential for accurately measuring its contribution to the TCA cycle and fatty acid synthesis without interference from the natural isotope background.[7][8]
| Evidence Dimension | Signal-to-Background Ratio in Mass Spectrometry |
| Target Compound Data | Generates a distinct M+2 isotopologue peak, which is well-resolved from the natural abundance background. |
| Comparator Or Baseline | Singly labeled tracers (e.g., (1-13C)butyrate): Generate an M+1 peak, which can be confounded by the M+1 peak arising from natural 13C abundance. |
| Quantified Difference | Substantial improvement in signal clarity and quantification accuracy by avoiding the natural abundance M+1 signal. |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of cellular extracts after incubation with the stable isotope tracer.[7] |
This compound provides more reliable and easier-to-interpret data in mass spectrometry-based flux analysis, reducing the risk of misquantifying the contribution of butyrate to downstream metabolic pools.
In a study on HT29 colon carcinoma cells, (1,2-13C2)butyrate was used as the sole tracer to demonstrate that butyrate replaces glucose as the primary carbon source for both the TCA cycle and de novo fatty acid synthesis during butyrate-induced cell differentiation.[7] The use of this specific tracer allowed the researchers to follow the two-carbon acetyl-CoA units derived from butyrate into these pathways. This direct tracing showed that the metabolic shift to butyrate oxidation is a key mechanism of its anti-proliferative and pro-differentiation effects. A singly labeled tracer would have made the interpretation of label incorporation into fatty acids (built from two-carbon units) more complex.
| Evidence Dimension | Efficacy as a Metabolic Precursor Tracer |
| Target Compound Data | Successfully used to demonstrate the replacement of glucose carbon by butyrate carbon in both TCA cycle flux and fatty acid synthesis. |
| Comparator Or Baseline | Unlabeled butyrate (cannot be traced); (1-13C)butyrate (more complex deconvolution for fatty acid synthesis). |
| Quantified Difference | Demonstrated a dose-dependent replacement of glucose utilization by butyrate for key biosynthetic pathways in HT29 cells, a finding enabled by the specific tracer.[7] |
| Conditions | In vitro culture of HT29 human colon cancer cells with (1,2-13C2)butyrate as a tracer, followed by GC-MS analysis of metabolites.[7] |
This confirms the compound's utility as a ready-to-use, effective precursor for investigating a therapeutically relevant metabolic switch in a widely used cancer cell model.
For neurobiology researchers using 13C-NMR to dissect brain energy metabolism, this compound is the appropriate choice. Its ability to generate 13C-13C spin-spin couplings in metabolites like glutamate allows for the precise quantification of pathway fluxes specific to different cell types (e.g., neurons vs. glia), which is not possible with singly labeled butyrate.[1]
In studies of cancer cell metabolism where butyrate is investigated as an alternative fuel source or as a histone deacetylase inhibitor that alters metabolism, this tracer is highly suitable. The distinct M+2 signature it produces in downstream metabolites provides clear, quantifiable data on the contribution of butyrate to the TCA cycle and lipogenesis, avoiding the analytical ambiguity of M+1 tracers.[7]
For researchers investigating the gut-host axis, this tracer can be used in vivo to follow microbiota-produced butyrate into host tissues. It allows for the unambiguous tracking of butyrate-derived carbons into host processes like histone acetylation or as an energy substrate in peripheral tissues, providing clear evidence of the metabolic crosstalk between the microbiome and the host.[4]
Corrosive